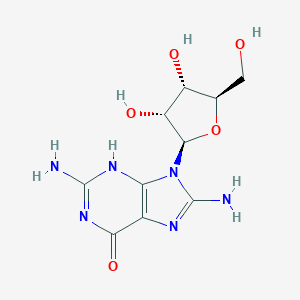

8-Aminoguanosine

Übersicht

Beschreibung

8-Aminoguanosin: ist ein Derivat von Guanosin, einem Nukleosid, das ein Baustein der Ribonukleinsäure (RNA) ist. Es zeichnet sich durch das Vorhandensein einer Aminogruppe an der 8. Position der Guaninbase aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 8-Aminoguanosin kann durch Reduktion von 8-Nitroguanosin synthetisiert werden. Der Reduktionsprozess beinhaltet die Verwendung von Reduktasen, die 8-Nitroguanosin in 8-Aminoguanosin umwandeln. Diese Reaktion erfordert typischerweise spezifische Bedingungen, wie z. B. das Vorhandensein von Reduktionsmitteln und kontrollierte Temperatur- und pH-Werte .

Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren für 8-Aminoguanosin nicht umfassend dokumentiert sind, beinhaltet der Prozess wahrscheinlich groß angelegte Reduktionsreaktionen, ähnlich denen, die bei der Laborsynthese verwendet werden. Die Verwendung von Bioreaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Oxidation Reactions

8-Aminoguanosine undergoes oxidation at the C8 position, primarily mediated by reactive nitrogen species (RNS) such as peroxynitrite. This reaction converts the amino group to a nitro group, yielding 8-nitroguanosine .

Key Conditions:

- Reagent: Peroxynitrite (ONOO⁻) or other strong oxidizing agents.

- Environment: Physiological or acidic pH, ambient temperature .

This oxidation pathway is critical in biological systems, where RNS generated during inflammation modify guanine residues in nucleic acids .

Reduction Reactions

The synthesis of this compound often involves the reduction of 8-nitroguanosine.

Synthetic Routes:

- Catalytic Hydrogenation: Using palladium or platinum catalysts under hydrogen gas .

- Enzymatic Reduction: Reductases facilitate the conversion in bioreactors, enhancing specificity .

Industrial Applications:

Large-scale production employs continuous flow systems to optimize yield and efficiency .

Substitution Reactions

The 8-amino group participates in electrophilic substitution reactions, enabling functionalization of the purine ring.

Alkylation

This compound undergoes site-selective alkylation at the C8 position using photoredox catalysis:

- Reagents: Ethyl radical precursors (e.g., EtBF₃K), MesAcr photocatalyst, (NH₄)₂S₂O₈ oxidizer .

- Conditions: MeCN/H₂O (1:1), white light irradiation, room temperature .

Example Reaction:

Nucleoside Modifications

In DNA triplexes, this compound forms an additional hydrogen bond with cytosine, stabilizing the structure by 1 kcal/mol per substitution .

Conditions:

Biochemical Transformations

This compound is metabolized in vivo via enzymatic pathways:

Conversion to 8-Aminoguanine

Purine nucleoside phosphorylase (PNPase) cleaves the glycosidic bond, yielding 8-aminoguanine :Kinetic Parameters:

| Substrate | (µM) | (nmol/min/mg) |

|---|---|---|

| This compound | 2.8 | 15.4 |

Enzyme Inhibition

8-Aminoguanine (the metabolite) competitively inhibits PNPase () and xanthine oxidase (), altering purine metabolism .

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

8-Aminoguanosine has been studied for its potential benefits in cardiovascular health, particularly in relation to hypertension and heart failure. Research indicates that it can induce diuresis (increased urine production), natriuresis (sodium excretion), and glucosuria (glucose excretion), which are beneficial in managing conditions like hypertension.

- Mechanism of Action : The compound acts as an inhibitor of purine nucleoside phosphorylase (PNPase), leading to increased levels of protective purines such as inosine and guanosine while decreasing harmful purines like hypoxanthine. This rebalancing is crucial for improving cardiovascular function .

- Case Study : In a study involving hypertensive and diabetic obese ZSF1 rats treated with this compound for eight weeks, significant improvements were observed in glucose homeostasis, blood pressure, and kidney function. Notably, the treatment reduced albuminuria and right ventricular hypertrophy .

Renal Applications

The renal effects of this compound have been extensively investigated, revealing its potential as a therapeutic agent for renal diseases.

- Diuretic Effects : this compound has been shown to stimulate diuresis without causing potassium loss, making it a potassium-sparing diuretic. This property is particularly beneficial for patients with renal impairment .

- Clinical Implications : The compound's ability to enhance renal excretion of sodium and glucose while reducing potassium excretion positions it as a novel class of cardiovascular drugs that can also address renal dysfunctions associated with metabolic syndrome .

Metabolic Syndrome Management

Research indicates that this compound may play a role in managing metabolic syndrome—a cluster of conditions including obesity, hypertension, and insulin resistance.

- Effects on Metabolism : In rodent models, treatment with this compound led to improved metabolic profiles characterized by reduced HbA1c levels and enhanced glucose metabolism. These findings suggest its potential utility in treating diabetes and related metabolic disorders .

Anti-Aging Properties

Emerging studies suggest that this compound may possess anti-aging properties that could restore organ function and form.

- Research Findings : The compound has shown promise in reversing age-associated diseases in various organ systems, including the urinary tract and retina. Its ability to modulate purine metabolism may contribute to these effects .

Molecular Biology Applications

In molecular biology, this compound is utilized for its ability to stabilize triple helix structures formed by oligonucleotides.

- Stability Enhancement : The introduction of an amino group at position 8 enhances the stability of triple helices due to increased hydrogen bonding capabilities. This property can be leveraged in genetic engineering and therapeutic applications involving DNA manipulation .

Summary Table of Applications

Wirkmechanismus

8-Aminoguanosine exerts its effects primarily through its conversion to 8-aminoguanine. This conversion is facilitated by purine nucleoside phosphorylase. 8-Aminoguanine then inhibits purine nucleoside phosphorylase, leading to increased levels of inosine and guanosine in the renal interstitium. These increased levels activate adenosine receptors, particularly the A2B receptor, resulting in diuresis, natriuresis, and glucosuria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

8-Aminoguanin: Ein direkter Metabolit von 8-Aminoguanosin mit ähnlichen physiologischen Wirkungen.

8-Aminoinosin: Ein weiteres 8-Aminopurin, das Diurese und Natriurese induziert, aber weniger ausgeprägte glukosurische Wirkungen hat.

8-Aminohypoxanthin: Ähnlich wie 8-Aminoinosin induziert es Diurese und Natriurese ohne signifikante Glukosurie.

Einzigartigkeit: 8-Aminoguanosin ist einzigartig aufgrund seiner Doppelfunktion als Prodrug und aktiver Verbindung. Seine Umwandlung in 8-Aminoguanin ermöglicht es ihm, mehrere physiologische Wirkungen auszuüben, was es zu einer vielseitigen Verbindung in Forschung und therapeutischen Anwendungen macht .

Biologische Aktivität

8-Aminoguanosine is a naturally occurring purine derivative that has garnered attention for its significant biological activities, particularly its diuretic, natriuretic, and glucosuric effects. This article synthesizes current research findings regarding the compound's mechanisms of action, physiological effects, and potential therapeutic applications.

This compound primarily exerts its biological effects through the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an increase in renal interstitial levels of beneficial purines such as inosine and guanosine while decreasing pro-inflammatory purines like hypoxanthine and guanine. This "rebalancing" of the purine metabolome is crucial for its diuretic and antihypertensive properties .

Key Mechanisms:

- Inhibition of PNPase : This action enhances the levels of anti-inflammatory purines, promoting diuresis and natriuresis.

- Activation of Adenosine A2B Receptors : The increase in inosine activates these receptors, stimulating adenylyl cyclase activity, which further enhances renal blood flow and excretory functions .

Physiological Effects

The administration of this compound has been linked to several important physiological outcomes:

- Diuresis : Increased urine production.

- Natriuresis : Enhanced sodium excretion.

- Glucosuria : Increased glucose excretion while conserving potassium .

Summary of Effects:

Study 1: Renal Function in Rats

A study involving Sprague-Dawley rats demonstrated that intravenous administration of this compound significantly increased urine volume and sodium excretion while reducing potassium loss. The compound was administered at a dose of 33.5 µmol/kg, resulting in a marked increase in both urine volume (approximately fourfold) and sodium excretion (26.6-fold) over a period of time compared to control groups .

Study 2: Antihypertensive Effects

Long-term telemetry studies indicated that oral administration of this compound could suppress hypertension induced by deoxycorticosterone/salt in rats. This suggests potential therapeutic applications for managing hypertension through its diuretic properties .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Management of Hypertension : Its ability to induce diuresis and natriuresis positions it as a potential treatment for hypertension.

- Diabetes Management : The glucosuric effect may be beneficial in controlling blood sugar levels in diabetic patients.

- Anti-inflammatory Applications : By modulating the purine metabolome, it may reduce inflammation-related conditions.

Eigenschaften

IUPAC Name |

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPTCITVCRFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959515 | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not. | |

| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1225 | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

3868-32-4, 180288-69-1 | |

| Record name | 3868-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-aminoguanosine?

A1: this compound itself is a prodrug that is metabolized into 8-aminoguanine. 8-Aminoguanine is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). [, , , , , , , , , ]

Q2: How does PNPase inhibition lead to the observed diuretic and natriuretic effects of 8-aminoguanine?

A2: Inhibition of PNPase leads to an increase in renal interstitial inosine levels. [] Inosine is believed to act on adenosine A2B receptors in the kidney, increasing renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis and natriuresis. []

Q3: Does this compound have any direct effects on renal function?

A3: While the diuretic, natriuretic, and glucosuric effects of this compound are mediated through its conversion to 8-aminoguanine, research suggests that this compound itself may have direct antikaliuretic effects, independent of PNPase inhibition. [, ]

Q4: Does 8-aminoguanine affect potassium excretion?

A4: Yes, unlike other 8-aminopurines like 8-aminoinosine and 8-aminohypoxanthine, 8-aminoguanine causes antikaliuresis, meaning it reduces potassium excretion. The exact mechanism for this effect is not fully understood but is believed to be independent of PNPase inhibition. []

Q5: How does the administration of this compound affect deoxyguanosine metabolism?

A5: Administration of this compound leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T lymphoblasts but causes an increase in guanosine triphosphate (GTP) in B lymphoblasts and mature T cells. [, ] This difference in metabolism is attributed to higher deoxyguanosine kinase activity in T cells compared to B cells. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C10H14N6O5, and its molecular weight is 298.25 g/mol.

A6: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. They do not contain detailed information about its material compatibility and stability, catalytic properties, or applications under various conditions beyond a biological context.

A6: The provided research papers predominantly focus on in vivo and in vitro studies and do not include information regarding computational chemistry modeling, simulations, calculations, or QSAR models for this compound.

Q7: How does the structure of 8-aminoguanine relate to its inhibitory effect on PNPase?

A9: While specific SAR studies are not detailed in the provided research, it's known that 8-aminoguanine acts as a competitive inhibitor of PNPase. [, , ] This suggests that its structure closely resembles the natural substrates of PNPase, allowing it to bind to the enzyme's active site and block substrate binding.

Q8: Do modifications at the 8-position of guanosine analogues impact their activity?

A10: Yes, modifications at the 8-position of guanosine analogues can significantly affect their activity. For instance, 8-mercaptoguanosine and 8-bromoguanosine exhibit polyclonal B-cell activating properties in murine lymphocytes, which contrasts with the immunosuppressive effects of guanosine. []

Q9: What is the significance of the 8-amino group in the activity of 8-aminopurines?

A11: While the provided research doesn't explicitly state this, the presence of the 8-amino group seems crucial for the inhibitory activity of 8-aminopurines like 8-aminoguanine against PNPase. This is supported by studies showing that other 8-substituted guanine compounds have different pharmacological profiles. [, ]

Q10: How do 9-deazapurine ribonucleosides compare to other PNPase inhibitors?

A12: 9-Deazapurine ribonucleosides represent a novel class of noncleavable PNPase inhibitors. They demonstrate a significantly higher affinity for the enzyme compared to the formycin B series C-nucleosides. For example, 5'-deoxy-5'-iodo-9-deazainosine exhibits potency comparable to this compound in inhibiting 2'-deoxyguanosine phosphorolysis in human erythrocytes and MOLT-3 cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.